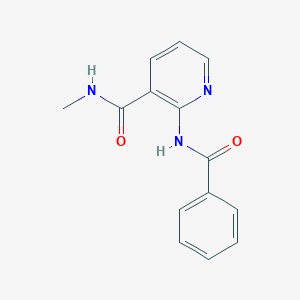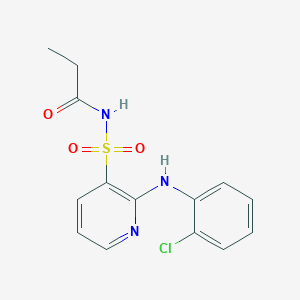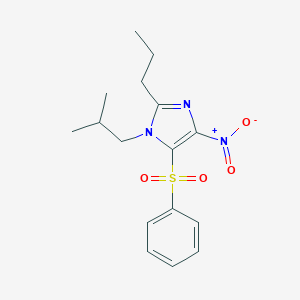![molecular formula C13H9ClF3N3O B215314 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215314.png)
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide, also known as SIRT6 inhibitor, is a small molecule that has gained attention in scientific research due to its potential in treating various diseases. This compound is a potent inhibitor of sirtuin 6, an enzyme that plays a significant role in regulating cellular metabolism, DNA repair, and aging.
Mécanisme D'action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide involves the inhibition of sirtuin 6, which is a member of the sirtuin family of NAD+-dependent deacetylases. Sirtuin 6 plays a crucial role in regulating various cellular processes, including DNA repair, metabolism, and aging. Inhibition of sirtuin 6 has been shown to increase the acetylation of histones, which leads to the activation of tumor suppressor genes and the induction of cell death in cancer cells. Moreover, inhibition of sirtuin 6 has been linked to the improvement of glucose tolerance and insulin sensitivity in diabetic mice. It has also been shown to protect against neuronal damage and cognitive decline in animal models of Alzheimer's disease.
Biochemical and Physiological Effects
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide has been shown to have various biochemical and physiological effects. Inhibition of sirtuin 6 by this compound has been linked to the activation of tumor suppressor genes and the induction of cell death in cancer cells. Moreover, it has been demonstrated to improve glucose tolerance and insulin sensitivity in diabetic mice. It has also been shown to protect against neuronal damage and cognitive decline in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide in lab experiments is its potent inhibition of sirtuin 6, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in in vivo studies.
Orientations Futures
There are several future directions for the research on 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide. One area of interest is the development of more potent and selective sirtuin 6 inhibitors for therapeutic use. Another direction is the investigation of the potential of this compound in treating other diseases, such as cardiovascular diseases and metabolic disorders. Moreover, further studies are needed to understand the long-term effects of sirtuin 6 inhibition and the potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with nicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide has been extensively studied in scientific research for its potential in treating various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit the activity of sirtuin 6, which is involved in regulating cellular metabolism and DNA repair. Inhibition of sirtuin 6 has been linked to the activation of tumor suppressor genes and the induction of cell death in cancer cells. Moreover, 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It has also been demonstrated to protect against neuronal damage and cognitive decline in animal models of Alzheimer's disease.
Propriétés
Nom du produit |
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide |
|---|---|
Formule moléculaire |
C13H9ClF3N3O |
Poids moléculaire |
315.68 g/mol |
Nom IUPAC |
2-[4-chloro-3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-4-3-7(6-9(10)13(15,16)17)20-12-8(11(18)21)2-1-5-19-12/h1-6H,(H2,18,21)(H,19,20) |
Clé InChI |
ILDWILKXKOOGKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)N |
SMILES canonique |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215232.png)
![2-[(4-Fluorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215236.png)
![3-Nitro-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B215237.png)
![3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine](/img/structure/B215240.png)

![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine](/img/structure/B215245.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215246.png)
![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215248.png)

![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine](/img/structure/B215251.png)
![1-ethyl-4-nitro-2-methyl-5-[(4-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B215252.png)
![{[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B215253.png)
![2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole](/img/structure/B215255.png)